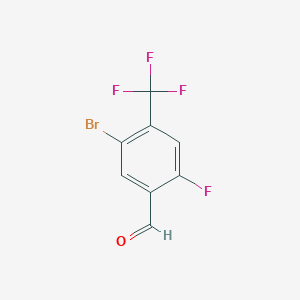

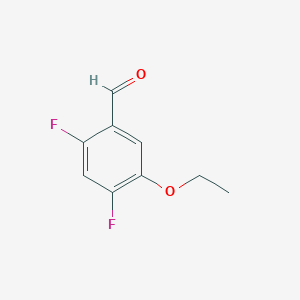

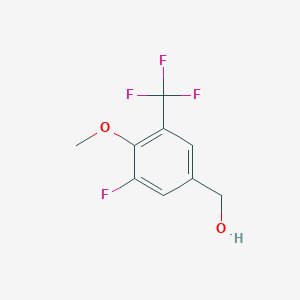

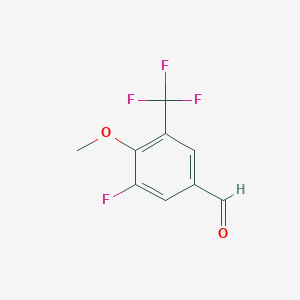

3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the empirical formula C8H4F4O2 . It has a molecular weight of 208.11 . The SMILES string representation of this compound is Fc1cc(C=O)ccc1OC(F)(F)F .

Molecular Structure Analysis

The InChI code for “3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde” is 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current data.Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the formation of E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one . The study provided valuable insights into the molecular structure and atomic coordinates .

Anti-Tumor and Anti-Inflammatory Activities

Derivatives of the compound have been used as novel modifiers of allergic and inflammatory responses . These derivatives have shown potential anti-tumor and anti-inflammatory activities .

Skin Diseases and Cancer Treatment

The compound’s derivatives have also been studied as potential inhibitors of retinoic acid (RA)-metabolizing enzymes . These enzymes are often targeted in the treatment of skin diseases and cancer .

Drug Potency Improvement

The trifluoromethyl group (-CF3) in the compound has been associated with improved drug potency . Specifically, it has been found to enhance the inhibition of the reverse transcriptase enzyme, a key target in antiretroviral therapies .

Development of Ca² Signaling Mechanisms

The compound has been used in studies investigating the development of Ca² signaling mechanisms . These mechanisms play a crucial role in initiating morphogenetic cell movement during gastrulation .

Study of Hetero Aliphatic Rings

The compound, with its -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring, has been used in studies to understand the properties and behaviors of such rings .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

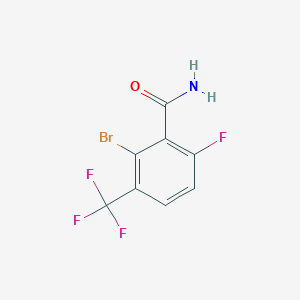

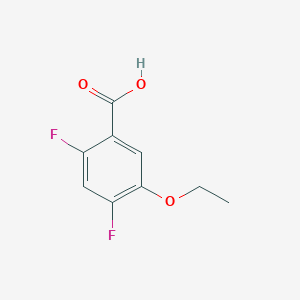

IUPAC Name |

3-fluoro-4-methoxy-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMZXFGFIGWCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

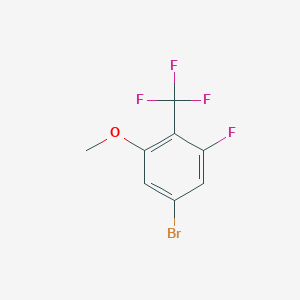

Molecular Formula |

C9H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.